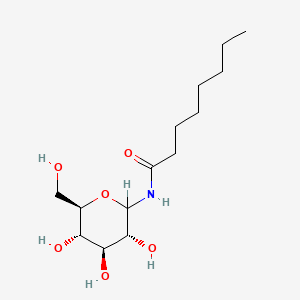

N-Octanoyl-beta-D-glucosylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Octanoyl-beta-D-glucosylamine, also known as this compound, is a useful research compound. Its molecular formula is C14H27NO6 and its molecular weight is 305.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemistry

N-Octanoyl-beta-D-glucosylamine serves as a surfactant in various chemical reactions, facilitating processes such as:

- Oxidation : Can be oxidized using agents like potassium permanganate.

- Reduction : Reduction reactions can be performed using sodium borohydride.

- Substitution : It can undergo nucleophilic substitution reactions .

Biology

In biological research, NOGA is particularly effective in membrane protein studies:

- Protein Extraction : NOGA has shown efficacy in solubilizing membrane proteins while preserving their structural integrity. It has been tested on over twenty different proteins without altering their activity or antigenicity .

- Mildness Towards Proteins : Its nonionic nature makes it suitable for sensitive biochemical assays, ensuring that enzyme activities remain intact during extraction processes .

Medicine

This compound is being investigated for potential applications in drug delivery systems:

- Micelle Formation : Its ability to form micelles enhances the solubility of hydrophobic drugs, making it a candidate for improving drug bioavailability .

Industry

In industrial applications, NOGA is utilized in formulations such as:

- Detergents and Cleaning Agents : Its surfactant properties make it valuable in the production of effective cleaning products .

Comparative Analysis of Surfactants

The following table compares this compound with similar compounds regarding their properties and applications:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-Decanoyl-beta-D-glucosylamine | Acyl chain length (C₁₀) | Lower solubility compared to NOGA |

| N-Hexanoyl-beta-D-glucosylamine | Shorter acyl chain length (C₆) | Higher critical micelle concentration |

| N-Octanoyl-N-methylglucamide | Contains a methyl group | Enhanced emulsifying properties |

| N-Octanoyl-beta-D-galactosylamine | Similar sugar backbone | Variability in solubilizing power |

Membrane Protein Extraction

A study demonstrated the effectiveness of NOGA in extracting membrane proteins from Spiroplasma melliferum. The compound facilitated high yields while maintaining protein integrity, crucial for studying interactions and functions in native-like environments .

Interaction with Membrane Proteins

In another investigation, NOGA was used to solubilize proteins involved in signal transduction pathways. Results indicated that proteins extracted using NOGA retained their functional conformations essential for subsequent biochemical assays .

Propriétés

Numéro CAS |

13287-92-8 |

|---|---|

Formule moléculaire |

C14H27NO6 |

Poids moléculaire |

305.37 g/mol |

Nom IUPAC |

N-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]octanamide |

InChI |

InChI=1S/C14H27NO6/c1-2-3-4-5-6-7-10(17)15-14-13(20)12(19)11(18)9(8-16)21-14/h9,11-14,16,18-20H,2-8H2,1H3,(H,15,17)/t9-,11-,12+,13-,14?/m1/s1 |

Clé InChI |

XEPXGZZWVKNRGS-GQYPCLOQSA-N |

SMILES |

CCCCCCCC(=O)NC1C(C(C(C(O1)CO)O)O)O |

SMILES isomérique |

CCCCCCCC(=O)NC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

SMILES canonique |

CCCCCCCC(=O)NC1C(C(C(C(O1)CO)O)O)O |

Synonymes |

N-octanoyl-beta-D-glucosylamine N-octanoylglucosylamine NOGA compound |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.